Lipophilicity Advantage Over Parent Compound
The N,N-diethyl substitution on the 3-amino group of 1H-Indazol-3-amine, N,N-diethyl-6-nitro- (target) raises its computed LogP to 2.84, compared with an XLogP3 of 1.0 for the unsubstituted parent 6-nitro-1H-indazol-3-amine (CAS 1027259-01-3) . This represents a ΔLogP of approximately +1.8, consistent with the addition of two ethyl groups. The increased lipophilicity is expected to enhance passive membrane permeability and alter reversed-phase HPLC retention, providing a differentiated physicochemical profile for medicinal chemistry campaigns where balanced LogD is critical [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.84050 (Chemsrc computed); MW = 234.25 g/mol |
| Comparator Or Baseline | 6-Nitro-1H-indazol-3-amine (CAS 1027259-01-3): XLogP3 = 1.0; MW = 178.15 g/mol |
| Quantified Difference | ΔLogP ≈ +1.84; ΔMW = +56.10 g/mol |
| Conditions | Computed LogP values from Chemsrc (target) and PubChem XLogP3 (comparator); standard computational prediction algorithms |
Why This Matters
For procurement decisions in drug discovery, the ~1.8 log unit higher lipophilicity means this compound occupies a distinct property space from the parent amine, directly impacting candidate selection for CNS-penetrant or intracellular target programs where higher LogP is required.
- [1] Dong, J. et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules 2018, 23, 2783. View Source
